tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of tert-butyl (2-chloropyrimidin-4-yl)carbamate consists of three primary structural components that define its chemical behavior and physical properties. The pyrimidine heterocycle forms the central core of the molecule, containing two nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring system. This arrangement creates an electron-deficient aromatic system that influences the reactivity patterns observed throughout the molecule. The chlorine substituent at position 2 of the pyrimidine ring serves as an excellent leaving group for nucleophilic substitution reactions, while simultaneously modulating the electronic properties of the heterocyclic core through its electron-withdrawing inductive effect.
The carbamate functional group attached at position 4 of the pyrimidine ring represents a critical structural element that provides both synthetic utility and conformational stability to the overall molecular framework. The carbonyl carbon of the carbamate group exhibits partial positive character due to resonance stabilization with the adjacent nitrogen atom, while the tert-butyl group provides steric bulk that influences the spatial orientation of neighboring functional groups. X-ray crystallographic analysis techniques, particularly those employing SHELX programs for structure refinement, have proven essential for resolving ambiguities in stereochemistry and bond length determinations in related chloropyrimidine derivatives.
The three-dimensional molecular structure reveals specific geometric parameters that are characteristic of this class of compounds. The International Union of Pure and Applied Chemistry name "tert-butyl N-(2-chloropyrimidin-4-yl)carbamate" accurately reflects the connectivity pattern observed in crystallographic studies. The InChI key KZWYURZXVHDRKB-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement, while the SMILES notation CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl captures the essential connectivity information in a linear format.
Crystallographic investigations of related pyrimidine carbamate derivatives have demonstrated that these compounds typically adopt planar or near-planar conformations for the heterocyclic portion, with the carbamate group extending away from the ring plane to minimize steric interactions. The chlorine atom at position 2 influences the overall molecular geometry through both electronic and steric effects, creating a unique combination of reactivity and stability that makes this compound particularly valuable for synthetic applications.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have provided detailed insights into the electronic structure and molecular properties of this compound through advanced computational methods. Binary-encounter-Bethe model calculations have been employed to understand the ionization behavior of chloropyrimidine derivatives, revealing important information about the electronic structure and reactivity patterns of these heterocyclic systems. The computational studies utilize both Hartree-Fock and outer valence Green function methods to obtain accurate descriptions of the electronic configuration and orbital energies that govern chemical reactivity.
The electronic charge distribution within the molecule shows significant polarization effects resulting from the presence of both the electronegative chlorine atom and the electron-donating carbamate nitrogen. Density functional theory calculations using the 6-311G** basis set have been employed for geometry optimization and vibrational frequency analysis of related chloropyrimidine compounds, providing benchmark data for understanding the fundamental electronic properties of these systems. The calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrimidine nitrogen atoms and the carbamate nitrogen, while the lowest unoccupied molecular orbital shows significant contribution from the pyrimidine carbon atoms adjacent to the chlorine substituent.
Molecular electrostatic potential surface calculations demonstrate the spatial distribution of electrostatic interactions that influence intermolecular recognition and binding events. The three-dimensional electrostatic potential maps reveal regions of negative potential concentrated around the pyrimidine nitrogen atoms and the carbamate oxygen, while positive potential regions are associated with the hydrogen atoms and the carbon atoms adjacent to the chlorine substituent. These computational results provide valuable insights into the preferred binding orientations and interaction patterns that govern the biological activity and synthetic utility of this compound.
Time-dependent density functional theory calculations using the 6-31+G* basis set with 5D functions have been applied to predict the electronic absorption spectra and excited state properties of chloropyrimidine derivatives. The computed electronic transitions provide important information about the chromophoric properties and photochemical behavior of these compounds, which is essential for understanding their behavior under various experimental conditions and potential applications in photochemical synthesis.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed information about the conformational dynamics and solution-state behavior of this compound through analysis of chemical shifts, coupling patterns, and exchange phenomena. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment created by the chloropyrimidine and carbamate functional groups. The pyrimidine protons appear as distinct signals in the aromatic region, with chemical shifts that are influenced by the electron-withdrawing effects of the chlorine substituent and the electronic properties of the adjacent nitrogen atoms.
The tert-butyl group produces a characteristic singlet resonance in the aliphatic region of the spectrum, typically appearing around 1.5 parts per million due to the magnetic equivalence of the nine methyl hydrogen atoms. The chemical shift position of this resonance provides information about the local magnetic environment and can be used to monitor conformational changes or intermolecular interactions involving the carbamate protecting group. The carbamate nitrogen-hydrogen proton, when present, appears as a broad signal that may exhibit temperature-dependent line shapes due to exchange processes or restricted rotation about the carbon-nitrogen bond.
Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through the analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the carbamate group typically resonates around 150-160 parts per million, reflecting the partial double-bond character resulting from resonance stabilization with the adjacent nitrogen atom. The pyrimidine carbon atoms exhibit characteristic chemical shifts that are influenced by the substitution pattern and the electronic properties of the heterocyclic system. The carbon bearing the chlorine substituent shows a distinctive downfield shift compared to unsubstituted pyrimidine carbons, providing clear evidence for the substitution pattern.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide valuable information about through-bond and through-space connectivity patterns that confirm the molecular structure and reveal conformational preferences. The rotation barriers around the carbamate carbon-nitrogen bond can be investigated through variable-temperature nuclear magnetic resonance experiments, which reveal the dynamic behavior of the tert-butyl group and its influence on the overall molecular conformation.
Comparative Structural Analysis with Pyrimidine Derivatives
Comparative structural analysis of this compound with related pyrimidine derivatives reveals important structure-activity relationships and synthetic utility patterns that distinguish this compound from other members of the chloropyrimidine family. The systematic comparison includes closely related compounds such as tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate and various alkyl-substituted pyrimidine carbamates, which differ in their substitution patterns and electronic properties. These structural variations provide insights into the effects of different substituents on molecular geometry, electronic distribution, and chemical reactivity.
The presence of a single chlorine atom at position 2 in this compound creates a unique balance between reactivity and stability compared to dichlorinated analogs. Compounds bearing additional chlorine substituents at position 6 show increased electrophilicity but reduced selectivity in nucleophilic substitution reactions, while the monochloro derivative maintains excellent reactivity with enhanced regioselectivity. This selectivity advantage makes the 2-chloro-4-carbamate system particularly valuable for the synthesis of diverse pyrimidine libraries through sequential functionalization strategies.
Structural comparisons with pyridine analogs, such as tert-butyl (2-chloropyridin-4-yl)carbamate, highlight the influence of the additional nitrogen atom in the pyrimidine ring system on both electronic properties and synthetic utility. The pyrimidine derivatives generally exhibit enhanced electrophilicity and improved water solubility compared to their pyridine counterparts, reflecting the electron-withdrawing effect of the second nitrogen atom and its influence on hydrogen bonding patterns.
The following table summarizes key structural and physical properties for comparative analysis:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Substitution | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₂ClN₃O₂ | 229.66 | Position 2 | Single Cl, enhanced selectivity |
| tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | C₉H₁₁Cl₂N₃O₂ | 264.11 | Positions 2,6 | Dual Cl, increased reactivity |
| tert-Butyl (2-chloropyridin-4-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.68 | Position 2 | Pyridine ring, reduced polarity |
Conformational analysis reveals that the carbamate protecting group adopts similar orientations across different pyrimidine derivatives, suggesting that the tert-butyl group provides consistent steric protection regardless of the specific substitution pattern on the heterocyclic ring. However, subtle differences in bond angles and torsional preferences reflect the electronic influence of different substituents and ring systems. These conformational variations have important implications for the design of synthetic strategies and the prediction of reaction outcomes in complex multi-step syntheses involving these heterocyclic building blocks.
Properties
IUPAC Name |
tert-butyl N-(2-chloropyrimidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYURZXVHDRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214316 | |
| Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849751-48-0 | |
| Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849751-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloropyrimidin-4-yl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-chloropyrimidine+tert-butyl chloroformate+triethylamine→tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-chloropyrimidin-4-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines.
Oxidation and Reduction Reactions: Oxidized or reduced pyrimidine derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (2-chloropyrimidin-4-yl)carbamate has been identified as a potential lead compound for drug development. It serves as an intermediate in the synthesis of various pharmaceuticals, including:
- Ceftolozane : A fifth-generation cephalosporin antibiotic. The synthesis involves multiple steps such as amination and esterification, yielding an overall efficiency of 59.5% .
Research indicates that this compound may interact with specific enzymes and receptors, influencing biological pathways related to cell proliferation and apoptosis . Preliminary studies suggest its potential anticonvulsant properties, making it a candidate for further drug discovery efforts .
Agricultural Chemistry
The compound is being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide due to its biological activity . Its structural characteristics allow it to modulate interactions with biological targets in plants and pests, potentially leading to effective agricultural solutions.
Case Study 1: Synthesis of Ceftolozane
The successful synthesis of this compound as an intermediate for ceftolozane showcases its importance in pharmaceutical development. The process involves several synthetic steps that demonstrate the compound's versatility and utility in creating complex bioactive molecules .
Studies assessing the interactions of this compound with various biological targets have indicated its potential therapeutic effects. These investigations are crucial for understanding how modifications to its structure can enhance efficacy against specific diseases .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogs
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS 1244949-72-1)
- Molecular Formula : C₉H₁₁Cl₂N₃O₂
- Molecular Weight : 264.11 g/mol
- Key Differences : Contains an additional chlorine at position 6 of the pyrimidine ring.
- Impact: Enhanced electrophilicity at position 4 due to electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to the mono-chloro analog .
tert-Butyl (4-chloropyrimidin-2-yl)carbamate (CAS 629645-55-2)
- Molecular Formula : C₉H₁₂ClN₃O₂ (same as target compound)
- Key Differences : Chlorine substituent at position 4 instead of position 2.
- Impact : Altered electronic distribution reduces reactivity at position 4, directing substitution to position 2. This positional isomerism is critical for regioselective synthesis .
tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate (CAS 1240594-10-8)
Pyridine-Based Analogs
tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1)
Complex Derivatives with Additional Functional Groups
tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate (CAS 596817-49-1)
- Molecular Formula : C₁₄H₂₁ClN₄O₂
- Molecular Weight : 312.80 g/mol
- Key Differences : Incorporates a piperidine ring at position 4.
- Impact : Enhanced solubility and bioavailability due to the basic piperidine nitrogen. Widely used in kinase inhibitor synthesis (e.g., p38 MAP kinase) .
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
Comparative Data Table
Biological Activity
tert-Butyl (2-chloropyrimidin-4-yl)carbamate is a chemical compound that has garnered attention in biological research due to its potential applications in drug development and enzyme interaction studies. Its unique structural features, including a chlorinated pyrimidine ring and a carbamate functional group, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by:
- tert-butyl group : Provides steric bulk and influences solubility.
- Chlorinated pyrimidine ring : Enhances biological activity through interactions with enzymes and receptors.
- Carbamate functional group : Capable of forming covalent bonds with nucleophilic sites on proteins.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate group can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic action.
- Receptor Interaction : The chlorinated pyrimidine structure may influence receptor binding, potentially modulating various signaling pathways in cells.
Applications in Medicinal Chemistry
This compound has been investigated for several therapeutic applications:
- Antiviral Agents : It serves as a precursor in the synthesis of compounds with antiviral properties, potentially targeting viral replication processes.
- Anticancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for anticancer drug development.
- Enzyme Interaction Studies : Its use in studying enzyme interactions aids in understanding the biochemical pathways relevant to various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that modifications to the structure of this compound significantly altered its inhibitory effects on specific enzymes. For instance, the compound showed varying IC50 values depending on structural modifications, indicating its potential as a lead compound for further drug development .
- Anticancer Activity :
- Pharmacokinetic Studies :
Comparative Analysis
To better understand the biological relevance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | C₉H₁₂ClN₃O | Antiviral, anticancer | 2.1 nM (EGFR mutant) |
| tert-Butyl (2-chloropyrimidin-4-yl)(methyl)carbamate | C₉H₁₃ClN₃O₂ | Enzyme inhibition | Varies with modification |
| Ceftolozane | C₁₃H₁₈ClN₃O₅S | Antibiotic activity | 0.15 μM |
Q & A
Q. How can synthesis conditions for tert-butyl (2-chloropyrimidin-4-yl)carbamate be optimized to improve yield and purity?
Methodological Answer: Optimization involves varying reaction parameters such as solvent, temperature, and base. For example, a reported procedure uses isopropanol (i-PrOH) as the solvent, DIPEA as the base, and a reaction temperature of 85°C for 5 hours . Key considerations:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but could increase side reactions.
- Base selection : Sterically hindered bases like DIPEA minimize side reactions with the tert-butyl carbamate group.
- Temperature control : Excessive heat may degrade the carbamate moiety; monitor via TLC or HPLC.
Post-reaction, quenching with ice-water and extraction with dichloromethane (DCM) can isolate the product .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer: Flash chromatography is widely used. A gradient elution (DCM/MeOH 100:0 to 93:7 over 20 minutes) effectively separates the product from unreacted starting materials or byproducts . For high-purity requirements (>95%), recrystallization from ethyl acetate/hexane mixtures is recommended. Note that silica gel compatibility should be confirmed due to potential hydrolysis of the chloropyrimidine ring under acidic conditions.
Q. How is structural characterization of this compound validated in academic research?
Methodological Answer:
- NMR spectroscopy : H NMR (CDCl) typically shows a singlet for the tert-butyl group at δ 1.36–1.44 ppm and pyrimidine protons at δ 6.36–8.22 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 342.1691 for derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (if crystallized) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of the 2-chloro substituent in this compound?
Methodological Answer: The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) due to electron-deficient pyrimidine rings. For example, in the synthesis of histamine receptor ligands, amines or alkoxides displace chlorine at 85°C in i-PrOH . The tert-butyl carbamate group remains stable under these conditions due to steric protection. Computational studies (DFT) can predict activation barriers for substitution at C2 vs. C4 positions .
Q. How should researchers address contradictions between purity claims and analytical data?
Methodological Answer:
- Cross-validation : Use orthogonal methods (e.g., HPLC for purity, C NMR for functional group integrity) .
- Impurity profiling : LC-MS can identify common byproducts like dechlorinated derivatives or tert-butyl alcohol adducts.
- Batch variability : Re-crystallize from multiple solvent systems to isolate consistent polymorphs .
Q. What role does this compound play in drug discovery pipelines?
Methodological Answer: It serves as a key intermediate for bioactive molecules. For example, it is used in synthesizing histamine H3/H4 receptor ligands by functionalizing the pyrimidine ring with piperazine or alkylamine groups . The tert-butyl carbamate acts as a temporary protecting group, removable under acidic conditions (e.g., TFA in DCM) .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Solvent effects : Compare spectra in CDCl vs. DMSO-d; carbamate protons may show splitting in polar solvents .
- Dynamic effects : Variable-temperature NMR can reveal rotameric equilibria of the carbamate group.
- Isotopic labeling : Synthesize N-labeled analogs to assign pyrimidine nitrogen environments unambiguously .
Q. What strategies enable synthetic modification of the pyrimidine ring?
Methodological Answer:
- Halogen exchange : Replace chlorine with iodine using CuI catalysis for cross-coupling reactions .
- Electrophilic substitution : Nitration or bromination at C5 requires deprotection of the carbamate group .
- Metal-catalyzed coupling : Suzuki-Miyaura reactions introduce aryl groups at C4 using Pd catalysts .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
